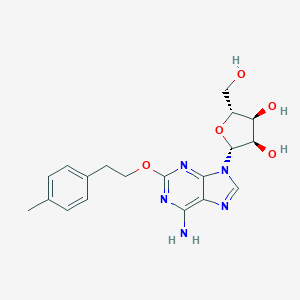

2-(2-(4-Methylphenyl)ethoxy)adenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Adenosine Receptor Agonism

MPEA acts primarily as an agonist for adenosine A2 receptors, demonstrating a remarkable selectivity of up to 44,000-fold for coronary A2 receptors compared to other adenosine receptor subtypes . This selectivity positions MPEA as a valuable tool for studying the physiological roles of adenosine receptors in various biological systems.

2. Cardiovascular Research

The compound's potent vasodilatory effects make it a candidate for cardiovascular research. Studies have shown that MPEA can induce significant coronary vasodilation, which is critical for understanding the mechanisms underlying cardiovascular diseases .

3. Neuropharmacology

MPEA's interaction with adenosine receptors extends to neuropharmacological studies. It has been utilized to investigate the role of adenosine in neuroprotection and neuroinflammation, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Biochemical Mechanisms

1. Molecular Interaction Studies

Research has employed molecular modeling techniques to elucidate how MPEA binds to the A2A receptor. These studies highlight the structural requirements for high-affinity binding and agonistic activity, contributing to the design of novel adenosine receptor modulators .

2. Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of MPEA has facilitated the development of other selective adenosine receptor agonists. By modifying structural components of MPEA, researchers have identified compounds with enhanced potency and selectivity, furthering drug discovery efforts in this area .

Therapeutic Potential

1. Inflammation and Pain Management

MPEA's ability to activate A2 receptors suggests potential applications in treating inflammatory conditions and pain management. Its anti-inflammatory properties are being explored in preclinical models, indicating that it may help mitigate conditions such as arthritis and other inflammatory diseases .

2. Cancer Research

Recent studies indicate that adenosine receptor agonists like MPEA could play a role in cancer therapy by modulating immune responses within the tumor microenvironment. This application is particularly relevant in enhancing the efficacy of immunotherapies .

Data Tables

The following table summarizes key pharmacological data associated with 2-(2-(4-Methylphenyl)ethoxy)adenosine:

| Parameter | Value |

|---|---|

| Selectivity (A2/A1) | 44,000-fold |

| EC50 (Coronary A2) | 190 pM |

| Binding Affinity (Ki) | 11 nM |

| Vasodilatory Effect | Significant |

Case Studies

Case Study 1: Cardiovascular Effects

In a study involving isolated rat hearts, MPEA was administered to assess its vasodilatory effects. The results demonstrated a marked increase in coronary blood flow, supporting its potential as a therapeutic agent for ischemic heart disease .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of MPEA revealed that it could reduce neuronal cell death in models of oxidative stress, suggesting its utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Eigenschaften

CAS-Nummer |

131865-94-6 |

|---|---|

Molekularformel |

C19H23N5O5 |

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |

InChI-Schlüssel |

SRWUHMQKNPGXOP-SCFUHWHPSA-N |

SMILES |

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Isomerische SMILES |

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Kanonische SMILES |

CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Key on ui other cas no. |

131865-94-6 |

Synonyme |

2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.